Cas no 77489-32-8 ((S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester)
(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- (S)-2-carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- AM101272
- (S)-2-Carboxymethylsulfanylmethylpyrrolidine-1-carboxylic acid tert-butyl ester
- (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
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- Inchi: 1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-4-5-9(13)7-18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
- InChI Key: GGEMSKOLPLZURL-VIFPVBQESA-N
- SMILES: S(CC(=O)O)C[C@@H]1CCCN1C(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 314
- Topological Polar Surface Area: 92.1
(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 081212-500mg |
S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
77489-32-8 | 500mg |
£526.00 | 2022-03-01 | ||
| Chemenu | CM525264-1g |
(2S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid |
77489-32-8 | 97% | 1g |
$1045 | 2023-01-01 |
(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 77489-32-8)
(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 77489-32-8) is a chiral compound that has gained significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential applications in drug development. This compound belongs to the class of tert-butyl esters and features a pyrrolidine ring with a carboxymethylsulfanyl substituent, making it a valuable building block for the synthesis of complex molecules.
The chiral nature of this compound, specifically the (S)-configuration, is crucial for its biological activity and selectivity. Chirality plays a pivotal role in the pharmaceutical industry, as enantiomers can exhibit different pharmacological properties, including efficacy and toxicity. The ability to synthesize and isolate specific enantiomers is therefore essential for the development of safe and effective drugs.
(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has been extensively studied in recent years for its potential as an intermediate in the synthesis of various bioactive compounds. One notable application is in the development of inhibitors for specific enzymes, such as proteases and kinases, which are key targets in the treatment of diseases like cancer and neurodegenerative disorders. The presence of the tert-butyl ester group provides enhanced stability during synthetic transformations, while the pyrrolidine ring offers flexibility and conformational diversity, which are important for binding to target proteins.
In addition to its use in drug discovery, this compound has also found applications in the synthesis of peptides and peptidomimetics. The carboxymethylsulfanyl substituent can be readily functionalized to introduce various functional groups, making it a versatile starting material for the construction of complex peptide structures. This versatility is particularly valuable in the design of peptidomimetics that mimic the structure and function of natural peptides but exhibit improved pharmacokinetic properties.
The synthetic route to (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several steps, including the formation of the chiral center through asymmetric synthesis or resolution techniques. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and yield of these processes, making it more feasible to produce this compound on a larger scale. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to introduce the carboxymethylsulfanyl group with high stereoselectivity.
The physical and chemical properties of (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester have been well-characterized. It is a white crystalline solid with a melting point ranging from 105°C to 107°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for use in a wide range of synthetic reactions under various conditions.
In terms of safety and handling, while this compound is not classified as hazardous or controlled, it should be handled with care in a well-ventilated area to avoid inhalation or skin contact. Proper personal protective equipment (PPE) should be worn when handling this compound, including gloves, goggles, and a lab coat.
The future prospects for (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester are promising. Ongoing research is focused on optimizing its synthetic routes to improve yield and reduce costs, as well as exploring new applications in drug discovery and materials science. As our understanding of chiral chemistry continues to advance, this compound is likely to play an increasingly important role in the development of novel therapeutic agents and advanced materials.
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